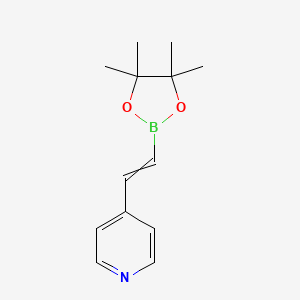
(e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine is an organic compound that features a pyridine ring substituted with a vinyl group and a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 4-bromopyridine is coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine can undergo several types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The vinyl group can be reduced to form the corresponding ethyl-substituted pyridine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronate ester group.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the vinyl group.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Formation of 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)boronic acid.
Reduction: Formation of 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)pyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
(e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and systems.
Mecanismo De Acción
The mechanism of action of (e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and vinyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine: Similar structure but with a phenyl group instead of a vinyl group.
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)pyridine: Similar structure but with an ethyl group instead of a vinyl group.
Actividad Biológica
The compound (E)-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈BNO
- CAS Number : 950483-20-2
- Molecular Weight : 221.18 g/mol
The biological activity of boron compounds, including this compound, is primarily attributed to their ability to form reversible covalent bonds with nucleophilic sites in enzymes. This property is particularly relevant in the context of enzyme inhibition.
Inhibition of Viral Proteases
Recent studies have shown that certain boronic acid derivatives can inhibit the main protease (Mpro) of SARS-CoV-2. The mechanism involves the formation of a covalent bond between the boron atom and a cysteine residue in the active site of the enzyme. This inhibition prevents viral replication and is a promising strategy for antiviral drug development .
Biological Activity Data
| Activity | Concentration | Inhibition (%) | Reference |
|---|---|---|---|
| Mpro Inhibition (SARS-CoV-2) | 20 μM | 23% | |
| Enzyme Activity Reduction | 10 min incubation | Significant reduction | |
| Selectivity for Mpro | N/A | High selectivity |
Case Studies
- SARS-CoV-2 Protease Inhibition
- Antimicrobial Properties
- Selectivity and Binding Studies
Propiedades
Fórmula molecular |
C13H18BNO2 |
|---|---|
Peso molecular |
231.10 g/mol |
Nombre IUPAC |
4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)8-5-11-6-9-15-10-7-11/h5-10H,1-4H3 |
Clave InChI |
IEKWFCPMKVVRKB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















